molecular formula C15H13NO5 B406737 3-Methoxyphenyl 3-nitro-2-methylbenzoate

3-Methoxyphenyl 3-nitro-2-methylbenzoate

Cat. No.: B406737
M. Wt: 287.27g/mol
InChI Key: MMPJRWWNNWRYQQ-UHFFFAOYSA-N
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Description

3-Methoxyphenyl 3-nitro-2-methylbenzoate is an aromatic ester featuring a benzoate backbone substituted with a nitro (-NO₂) group at position 3, a methyl (-CH₃) group at position 2, and a 3-methoxyphenyl group as the esterifying alcohol component. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (methoxy, methyl) substituents, which influence its physicochemical and biological properties.

The nitro group enhances reactivity in electrophilic substitution or reduction reactions, while the methoxyphenyl moiety may improve lipophilicity, a critical factor in drug design.

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27g/mol

IUPAC Name

(3-methoxyphenyl) 2-methyl-3-nitrobenzoate

InChI

InChI=1S/C15H13NO5/c1-10-13(7-4-8-14(10)16(18)19)15(17)21-12-6-3-5-11(9-12)20-2/h3-9H,1-2H3

InChI Key

MMPJRWWNNWRYQQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=CC=CC(=C2)OC

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=CC=CC(=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

The biological and chemical behavior of aromatic esters is highly dependent on substituent positions and electronic properties. Below is a comparative analysis of 3-methoxyphenyl 3-nitro-2-methylbenzoate with structurally related compounds:

Compound Name Substituents on Benzoate Ester Group Molecular Weight (g/mol) Key Properties/Activities References
This compound 3-nitro, 2-methyl 3-methoxyphenyl 287.27 High lipophilicity; potential bioactivity
Methyl 3-nitro-2-hydroxybenzoate 3-nitro, 2-hydroxy Methyl 197.14 Intermediate in organic synthesis
Methyl 2-bromo-3-nitrobenzoate 2-bromo, 3-nitro Methyl 260.04 Pharmaceutical precursor
3-Methoxyphenyl benzoate None 3-methoxyphenyl 228.24 Baseline lipophilicity
Methyl 3-methoxybenzoate 3-methoxy Methyl 166.17 Solubility in polar solvents

Key Observations:

Electronic Effects: The nitro group in the target compound increases electrophilicity compared to non-nitro analogs (e.g., 3-methoxyphenyl benzoate). This enhances reactivity in nucleophilic substitutions or reductions.

This contrasts with methyl esters (e.g., Methyl 3-methoxybenzoate), which are more polar .

Bioactivity : Compounds with methoxyphenyl groups, such as ML-3A9 (a pyrimidinecarboxamide) and antiplasmodial triazoles , demonstrate that substituent position (2- vs. 3-methoxy) critically impacts selectivity and potency. The 3-methoxy configuration in the target compound may optimize interactions with hydrophobic enzyme pockets.

Physicochemical Properties

  • Solubility : The nitro group reduces aqueous solubility compared to hydroxy or methoxy-substituted analogs (e.g., Methyl 3-nitro-2-hydroxybenzoate ).
  • Stability : Electron-withdrawing nitro groups increase resistance to hydrolysis compared to electron-donating substituents like methoxy .

Preparation Methods

Catalytic Oxidation of 3-Nitro-o-Xylene

The oxidation of 3-nitro-o-xylene using oxygen or peroxides in the presence of transition metal catalysts (e.g., cobalt and manganese acetates) is the most scalable approach. Source details a method where 3-nitro-o-xylene is heated to 110–135°C under 1.0–3.0 MPa oxygen pressure in acetic acid, yielding 3-nitro-2-methylbenzoic acid with purities exceeding 98% after recrystallization. Catalyst systems comprising cobalt acetate (0.0001–0.001 mol) and manganese acetate (0.0007–0.001 mol) achieve yields of 50–55%. Source corroborates this, emphasizing the use of initiators like dibromoethane to enhance oxidation efficiency.

Comparative Analysis of Oxidation Methods

Table 1 summarizes key parameters for 3-nitro-2-methylbenzoic acid synthesis:

MethodCatalyst SystemTemperature (°C)Pressure (MPa)Yield (%)Purity (%)Source
Oxy-OxidationCo/Mn acetates + dibromoethane110–1351.0–3.050–55>98
Nitration-HydrolysisHNO₃/Ac₂O30Ambient72*72
Peroxide OxidationCo acetate + H₂O₂60Ambient87N/A

*Yield refers to the nitroester intermediate before hydrolysis.

Preparation of 3-Nitro-2-Methylbenzoyl Chloride

Conversion of the carboxylic acid to its acyl chloride facilitates efficient esterification with phenolic substrates. Source describes 2-methyl-3-nitrobenzoyl chloride (CAS 39053-41-3) as a stable intermediate with a boiling point of 286.7°C and density of 1.386 g/cm³. The synthesis involves treating 3-nitro-2-methylbenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux. While explicit protocols are absent in the provided sources, analogous procedures from benzoic acid derivatives suggest refluxing in dichloromethane or toluene with catalytic dimethylformamide (DMF) for 2–4 hours.

Fischer Esterification with 3-Methoxyphenol

Fischer esterification, a classic acid-catalyzed reaction, is directly applicable to synthesizing 3-methoxyphenyl esters. Source outlines the esterification of 3-nitrobenzoic acid with methanol using concentrated sulfuric acid, achieving near-quantitative yields under reflux. Adapting this protocol, 3-nitro-2-methylbenzoic acid (1.0 equiv) and 3-methoxyphenol (1.2 equiv) are heated in excess methanol with H₂SO₄ (0.1 equiv) at 65–70°C for 6–12 hours. The equilibrium-driven reaction benefits from water removal via molecular sieves or azeotropic distillation. Post-reaction, the mixture is poured onto ice, and the crude ester is purified via recrystallization from ethanol-water.

Schotten-Baumann Esterification Using Acyl Chloride

The Schotten-Baumann method offers a faster, higher-yielding alternative. Source implies the reactivity of 3-nitro-2-methylbenzoyl chloride with nucleophiles like phenols. In practice, the acyl chloride (1.0 equiv) is added dropwise to a solution of 3-methoxyphenol (1.1 equiv) and aqueous NaOH (2.0 equiv) in dichloromethane at 0–5°C. Vigorous stirring for 1–2 hours followed by acidification with HCl precipitates the ester, which is filtered and recrystallized from isopropanol. This method avoids equilibrium limitations, typically yielding 85–90%.

Alternative Methods and Optimization Strategies

Solvent and Catalyst Screening

Source highlights acetic acid as an optimal solvent for oxidation due to its compatibility with nitro groups. For esterification, polar aprotic solvents like dimethyl sulfoxide (DMSO) may enhance phenolic reactivity, though methanol remains standard for Fischer reactions.

Purification and Characterization

Recrystallization solvents vary by method:

  • Fischer esterification : Ethanol-water (1:1) yields crystalline product.

  • Schotten-Baumann : Isopropanol or hexane-ethyl acetate mixtures are effective.
    Characterization via HPLC (as in Source) and NMR (Source) ensures purity and regiochemical fidelity .

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